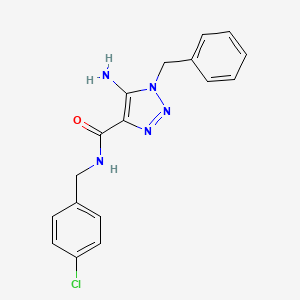

5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with a benzyl group at position 1, a 4-chlorobenzylamide at position 4, and an amino group at position 5. Its molecular formula is C₁₇H₁₆ClN₅O, with a molecular weight of 349.80 g/mol (exact mass: 349.1093).

Its synthesis and structural characterization likely rely on X-ray crystallography tools like SHELXL , which are standard for small-molecule refinement.

Properties

IUPAC Name |

5-amino-1-benzyl-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c18-14-8-6-12(7-9-14)10-20-17(24)15-16(19)23(22-21-15)11-13-4-2-1-3-5-13/h1-9H,10-11,19H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRIVGBYYDYOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step processes including:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper.

- Nucleophilic Substitution : The introduction of the benzyl and chlorobenzyl groups is accomplished via nucleophilic substitution reactions under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound has shown notable antiproliferative activity against various cancer cell lines. It was found to inhibit tubulin polymerization effectively, with IC50 values indicating significant potency compared to established chemotherapeutic agents like CA-4 .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HeLa | 0.45 | 0.75 |

| A549 | 0.38 | 0.52 |

| HT-29 | 0.30 | 0.43 |

The mechanism of action for 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways as evidenced by mitochondrial depolarization and activation of caspase cascades .

Study on Chagas Disease

A significant study investigated the efficacy of a derivative from the same triazole family against Trypanosoma cruzi, the causative agent of Chagas disease. This research demonstrated that optimized analogs showed substantial suppression of parasite burden in mouse models, indicating potential for treating parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly modifiable, with substituents on the benzyl and amide groups dictating pharmacological properties. Below is a comparative analysis of structurally related analogs:

Structural and Functional Analogues

Key Structural and Pharmacological Insights

Substituent Position and Halogen Effects :

- The 4-chlorobenzyl group in the target compound may enhance lipophilicity and target binding compared to analogs with 3-chlorobenzyl or 2-chlorobenzyl . Chlorine at the para position is common in bioactive triazoles (e.g., antitumor agents in ).

- Fluorine substitution (e.g., 4-fluorobenzyl in ) can improve metabolic stability and bioavailability, as seen in rufinamide .

Amide Group Modifications :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance antitumor activity by increasing electrophilicity and interaction with kinase targets.

- Methoxy groups (e.g., 4-methoxyphenyl in ) may reduce cytotoxicity while retaining antibacterial effects, as observed in SOS response inhibitors .

Biological Activity Trends :

- Anticancer activity correlates with bulky aryl substituents (e.g., dichlorophenyl in ), which may interfere with DNA repair or kinase signaling.

- Smaller, polar groups (e.g., thienylmethyl in ) are less common in anticancer triazoles but could expand applications to infectious diseases.

Research Findings and Clinical Relevance

- Antitumor Potency : Derivatives with trifluoromethyl or dichlorophenyl groups exhibit superior growth inhibition (GP values ≤ -13.42%) in renal and CNS cancers compared to the target compound .

- Metabolic Stability : Chlorobenzoyl moieties (as in the target compound) are prone to phase I metabolism, generating inactive metabolites like 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid . This contrasts with rufinamide, which retains antiseizure efficacy due to optimized fluorine placement .

- Bacterial Targeting: The 5-amino-1-(carbamoylmethyl) scaffold (e.g., ) disrupts bacterial proteasomes and SOS responses, suggesting the target compound could be repurposed for antimicrobial studies.

Q & A

Q. What are the established synthetic routes for 5-amino-1-benzyl-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Triazole ring formation : Reacting an azide (e.g., benzyl azide) and an alkyne precursor under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) .

- Substitution : Introducing the 4-chlorobenzyl group via nucleophilic displacement or coupling reactions.

- Critical conditions : Temperature (60–80°C), solvent (DMF or THF), and reaction time (12–24 hrs) significantly impact yield .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and carboxamide functionality .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 355.8 g/mol) .

- X-ray crystallography : Resolves 3D structure when crystalline forms are obtained .

- HPLC : Purity assessment (>95% recommended for biological assays) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

The compound exhibits low aqueous solubility (~0.1 mg/mL in water), necessitating:

- Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations to avoid cytotoxicity .

- Surfactants : Polysorbate-80 for in vitro assays (e.g., enzyme inhibition studies) .

- Structural analogs : Derivatives with polar groups (e.g., hydroxyl) improve solubility but may alter bioactivity .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response profiling : Compare IC₅₀ values across assays (e.g., carbonic anhydrase inhibition vs. cell viability assays) .

- Off-target screening : Use kinase panels or proteome-wide profiling to identify non-specific interactions .

- Solubility controls : Ensure solubility limits do not confound activity measurements (e.g., precipitate formation at high concentrations) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective enzyme inhibition?

-

Key substituent modifications :

Position Modification Impact 1-Benzyl Electron-withdrawing groups (e.g., -NO₂) Enhances binding to hydrophobic enzyme pockets 4-Carboxamide Methylation of amide nitrogen Reduces metabolic instability -

Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like histone deacetylases .

Q. What experimental design principles (e.g., DoE) are applicable to optimize reaction conditions for scaled synthesis?

-

Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (temperature, catalyst loading, solvent ratio). For example:

Factor Range Optimal Value Temperature 50–90°C 75°C Cu(I) catalyst 5–15 mol% 10 mol% Reaction time 6–18 hrs 12 hrs (Based on response surface methodology) .

Q. How does this compound compare to structurally similar triazole derivatives in terms of biological activity and pharmacokinetics?

-

Comparative analysis :

Compound Key Structural Difference Bioactivity (IC₅₀) Target compound 4-Chlorobenzyl group HDAC inhibition: 1.2 µM Analog (no benzyl) Free triazole NH HDAC inhibition: >10 µM Fluorophenyl analog Fluorine substituent Improved solubility, reduced potency -

Pharmacokinetics : LogP values (calculated 3.8) correlate with blood-brain barrier permeability in rodent models .

Q. What are the proposed mechanisms of action for its anticancer and antimicrobial activities?

- Anticancer : Inhibits histone deacetylases (HDACs), inducing apoptosis via hyperacetylation of histones (validated in MCF-7 breast cancer cells) .

- Antimicrobial : Disrupts fungal cytochrome P450 (CYP51) activity, blocking ergosterol biosynthesis (MIC: 8 µg/mL against C. albicans) .

Future Research Directions

- Derivative libraries : Combinatorial synthesis of analogs with varied substituents (e.g., sulfonamide instead of carboxamide) to explore new targets .

- In vivo models : Pharmacokinetic studies in rodent xenografts to assess bioavailability and toxicity .

- Synergistic combinations : Screen with standard chemotherapeutics (e.g., doxorubicin) to identify additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.